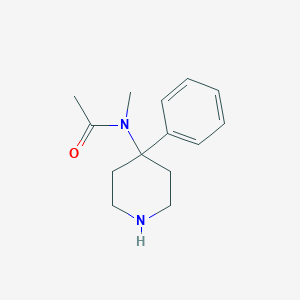
1-(ethoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde, commonly known as EMCA, is a versatile and important organic compound in modern chemistry. It is widely used as a building block in various chemical reactions, especially in the synthesis of biologically active compounds. EMCA is a triazole derivative, which has a unique structure that makes it an ideal candidate for various scientific applications.
Mecanismo De Acción
EMCA exerts its biological activity through various mechanisms. It has been reported that EMCA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. EMCA also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, EMCA has antimicrobial activity against various pathogenic microorganisms such as bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
EMCA has shown various biochemical and physiological effects in vitro and in vivo. It has been reported that EMCA exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. EMCA also exhibits neuroprotective activity by reducing the production of reactive oxygen species and preventing neuronal damage. Moreover, EMCA has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMCA has several advantages for lab experiments. It is easy to synthesize, and its unique structure makes it an ideal building block for designing new chemical entities. EMCA is also stable under various reaction conditions, and its reactivity can be easily modulated by changing the substituents on the triazole ring. However, EMCA has some limitations for lab experiments. It has low solubility in water and some organic solvents, which limits its application in aqueous reactions. Moreover, EMCA has some toxicity at high concentrations, which requires careful handling in lab experiments.
Direcciones Futuras
EMCA has a promising future in scientific research. Its unique structure and versatile reactivity make it an ideal candidate for designing new chemical entities with improved pharmacological properties. Some future directions for EMCA research include:
1. Designing new EMCA derivatives with improved solubility and bioavailability.
2. Investigating the mechanism of action of EMCA in various biological systems.
3. Developing new EMCA-based fluorescent probes for detecting metal ions in biological systems.
4. Studying the toxicological profile of EMCA in vivo.
5. Exploring the potential of EMCA as a therapeutic agent for various diseases.
Métodos De Síntesis
EMCA can be synthesized by a simple and efficient method. The most common method for synthesizing EMCA is the reaction of ethoxymethyl azide with propargyl aldehyde in the presence of copper (I) iodide as a catalyst. This reaction leads to the formation of EMCA as a yellowish solid product. The yield of EMCA can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
EMCA has found various applications in scientific research. It is widely used as a building block in the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. EMCA is also used as a fluorescent probe for detecting metal ions in biological systems. The unique structure of EMCA makes it an ideal candidate for designing new chemical entities with improved pharmacological properties.
Propiedades
Número CAS |
197706-21-1 |
|---|---|
Nombre del producto |
1-(ethoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-(ethoxymethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-5-9-6(4-10)3-7-8-9/h3-4H,2,5H2,1H3 |
Clave InChI |
XBMCPCDBOGVKGA-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=CN=N1)C=O |
SMILES canónico |
CCOCN1C(=CN=N1)C=O |
Sinónimos |
1H-1,2,3-Triazole-5-carboxaldehyde, 1-(ethoxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



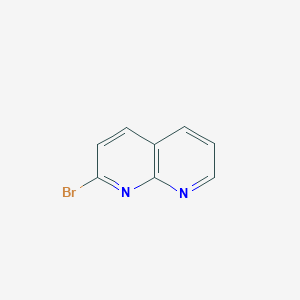
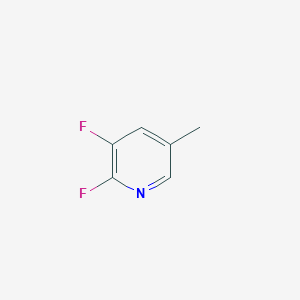

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
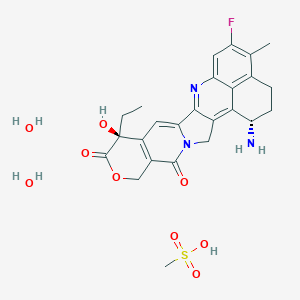
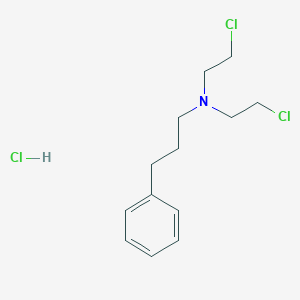


![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
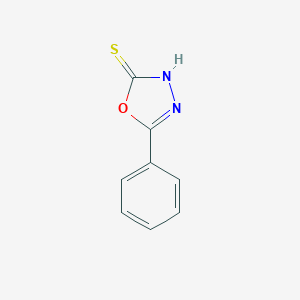

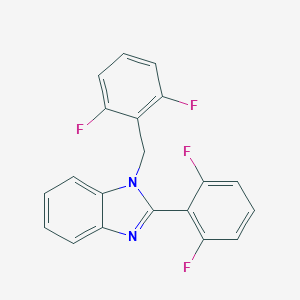
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)
